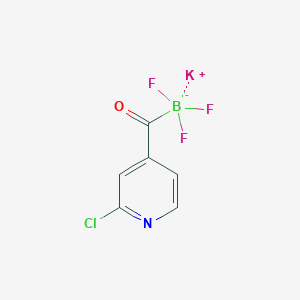
Potassium 2-Chloroisonicotinoyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-Chloroisonicotinoyltrifluoroborate is a chemical compound with the empirical formula C6H3BClF3KNO and a molecular weight of 247.45 g/mol . It is a member of the potassium acyltrifluoroborates (KATs) family, which are known for their stability and reactivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2-Chloroisonicotinoyltrifluoroborate can be synthesized through the reaction of 2-chloroisonicotinic acid with potassium trifluoroborate under specific conditions . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-Chloroisonicotinoyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .
Aplicaciones Científicas De Investigación
Potassium 2-Chloroisonicotinoyltrifluoroborate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Potassium 2-Chloroisonicotinoyltrifluoroborate involves its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions . The compound’s reactivity is attributed to the presence of the trifluoroborate group, which enhances its stability and reactivity under different conditions .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Potassium 2-Chloroisonicotinoyltrifluoroborate include:
- Potassium 2-thiophenoyltrifluoroborate
- Potassium 6-chloro-2-isonicotinoyltrifluoroborate
- Potassium cyclobutyltrifluoroborate
- Potassium (2-phenylacetyl)trifluoroborate
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chlorine atom and a trifluoroborate group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable reagent in various chemical reactions .
Propiedades
Fórmula molecular |
C6H3BClF3KNO |
|---|---|
Peso molecular |
247.45 g/mol |
Nombre IUPAC |
potassium;(2-chloropyridine-4-carbonyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF3NO.K/c8-5-3-4(1-2-12-5)6(13)7(9,10)11;/h1-3H;/q-1;+1 |
Clave InChI |
DVRGZZSJMOGVJZ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=O)C1=CC(=NC=C1)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


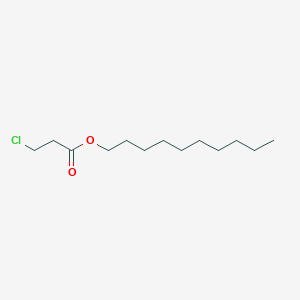
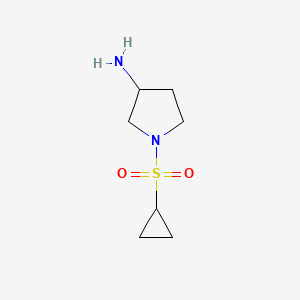
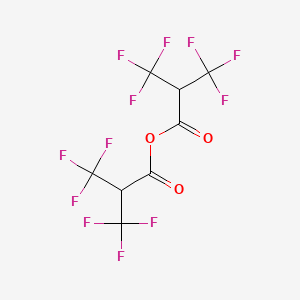
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)



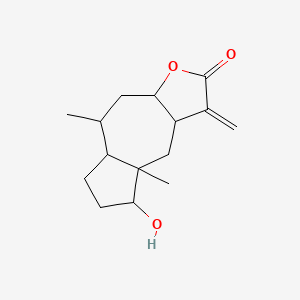
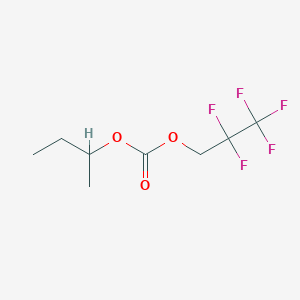
![9-Decenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B12085774.png)




